2-hydroxy-1H-indole-3-carbonitrile
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Overview
Description
2-hydroxy-1H-indole-3-carbonitrile is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . These interactions often involve the formation of covalent bonds, leading to alterations in the target molecules .
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways contribute to the broad-spectrum biological activities of indole derivatives .
Result of Action
The diverse biological activities of indole derivatives suggest that they can induce a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 2-Hydroxy-1H-indole-3-carbonitrile, have been found to interact with multiple receptors, contributing to their diverse biological activities . They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-hydroxy-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of indole-3-carboxaldehyde with malononitrile under basic conditions, followed by cyclization and oxidation steps . Industrial production methods often utilize multicomponent reactions (MCRs) due to their efficiency and high yield .
Chemical Reactions Analysis
2-hydroxy-1H-indole-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles under acidic conditions.
Major products formed from these reactions include various substituted indoles and heterocyclic compounds .
Scientific Research Applications
2-hydroxy-1H-indole-3-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-hydroxy-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
Indole-3-carboxaldehyde: Used as a precursor in the synthesis of various biologically active compounds.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbonitrile: Known for its antiviral and anticancer activities.
The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical reactions and applications in multiple fields .
Properties
IUPAC Name |
2-hydroxy-1H-indole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-4,11-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIPJYDSOBAXDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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